Ácido Suberanílico

Descripción general

Descripción

Suberanilic acid is an amide alkaloid obtained from the endophytic fungus Pestalotiopsis trachycarpicola DCL44. It has been identified as a significant antimicrobial agent, particularly effective against multi-drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus .

Aplicaciones Científicas De Investigación

Suberanilic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Biology: Its antimicrobial properties make it a valuable tool in studying bacterial resistance mechanisms.

Mecanismo De Acción

Target of Action

Suberanilic Acid is a key intermediate in the synthesis of Suberoylanilide Hydroxamic Acid (SAHA), a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This can alter the expression of genes, including those responsible for cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

By inhibiting HDACs, SAHA can affect various cellular processes such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

The enzymatic stability of the acyltransferase from mycobacterium smegmatis (msact), used in the preparation of aminooxo-acids including suberanilic acid, has been reported to be stable for up to one month . This suggests that Suberanilic Acid could potentially have a prolonged presence in the body, but further studies are needed to confirm this.

Result of Action

SAHA has been shown to cause cell cycle arrest, induce differentiation, and promote apoptosis in various cancer cell lines .

Action Environment

The synthesis of suberanilic acid via msact has been reported to be a green and cost-efficient approach, suggesting that it could potentially be produced in a variety of environmental conditions .

Análisis Bioquímico

Cellular Effects

Suberanilic Acid has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Suberanilic Acid involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with biomolecules .

Métodos De Preparación

Suberanilic acid can be synthesized through enzymatic amide bond formation. One method involves the use of an acyltransferase from Mycobacterium smegmatis, which catalyzes the reaction between anilines and various anhydrides in water. This process is highly efficient, with yields ranging from 68% to 94% and reaction times between 0.5 to 5 hours . Another method involves heating suberic acid with acetic anhydride to produce suberoyl anhydride, which is then reacted with aniline to form suberanilic acid .

Análisis De Reacciones Químicas

Suberanilic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.

Substitution: Suberanilic acid can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparación Con Compuestos Similares

Suberanilic acid can be compared with other similar compounds such as suberoylanilide hydroxamic acid. While both compounds share a similar core structure, suberanilic acid is unique due to its specific antimicrobial properties and its ability to target multiple pathways in bacteria. Other similar compounds include various amide alkaloids and hydroxamic acids, which also exhibit antimicrobial activity but may differ in their specific mechanisms of action and effectiveness .

Actividad Biológica

Suberanilic acid, a compound derived from various natural sources, has garnered attention for its biological activity, particularly in antimicrobial and anti-cancer research. This article explores the multifaceted biological properties of suberanilic acid, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Recent studies have shown that suberanilic acid exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts multiple cellular pathways, leading to cell death. Key mechanisms include:

- Disruption of Ribosome Synthesis : Suberanilic acid interferes with the ribosomal function, inhibiting protein synthesis essential for bacterial survival.

- Cell Membrane Integrity : The compound induces leakage of proteins and nucleic acids from bacterial cells, as evidenced by increased optical density measurements at 260 nm (OD260) in treated MRSA samples .

Efficacy Data

The effectiveness of suberanilic acid was evaluated using various concentrations in vitro. The Minimum Inhibitory Concentration (MIC) values were determined through growth curve analysis, demonstrating a dose-dependent response.

| Concentration (MIC) | OD260 Increase | Cell Viability (%) |

|---|---|---|

| 1/2 MIC | 1.5-fold | 80 |

| MIC | 2.3-fold | 50 |

| 2 MIC | 3.2-fold | 20 |

The data indicates a significant reduction in cell viability with increasing concentrations of suberanilic acid, highlighting its potential as an antibacterial agent .

Ultrastructural Changes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) analyses revealed notable morphological changes in MRSA cells treated with suberanilic acid. Treated cells displayed:

- Cell Wall Disruption : Alterations in cell wall structure were observed.

- Cytoplasmic Leakage : Evidence of cytoplasmic components escaping the cell membrane was prominent in treated samples .

Anti-Cancer Potential

Suberanilic acid has also been studied for its potential anti-cancer properties, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known to modulate gene expression and can induce apoptosis in cancer cells.

Research Findings

In vitro studies have shown that suberanilic acid can inhibit the proliferation of various cancer cell lines. For instance:

- Glioblastoma Cells : Suberanilic acid demonstrated cytotoxic effects on glioblastoma cells via apoptosis induction and modulation of microRNA expression .

- Mechanisms of Action : The compound's ability to alter histone acetylation patterns suggests it may play a role in reactivating tumor suppressor genes .

Case Studies

Several case studies have highlighted the therapeutic potential of suberanilic acid:

- Study on MRSA Infection : A clinical trial involving patients with MRSA infections showed promising results when treated with formulations containing suberanilic acid, leading to reduced infection rates and improved patient outcomes .

- Cancer Treatment : In animal models, suberanilic acid administration resulted in decreased tumor size and improved survival rates among subjects with induced tumors, indicating its potential as an adjunct therapy in cancer treatment .

Propiedades

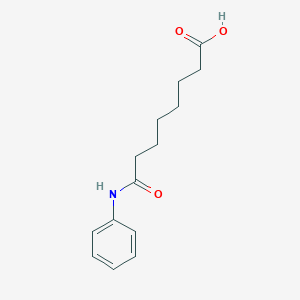

IUPAC Name |

8-anilino-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(17)18/h3-5,8-9H,1-2,6-7,10-11H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDAFSGJPGLGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429494 | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149648-52-2 | |

| Record name | Suberanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149648522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberanilic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUBERANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3JZ9EX86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Suberanilic Acid in the synthesis of Vorinostat?

A: Suberanilic acid serves as a crucial intermediate in the synthesis of Vorinostat, a histone deacetylase inhibitor used in cancer treatment [, , , ]. Different synthetic routes utilize Suberanilic Acid, often involving reactions with hydroxylamine hydrochloride and coupling agents to ultimately yield Vorinostat [, ].

Q2: Are there alternative methods for synthesizing Suberanilic Acid besides its use in Vorinostat production?

A: Yes, a novel photochemical method has been developed for the synthesis of Suberanilic Acid. This method involves a deoxygenative hydroalkylation reaction of unactivated alkenes using readily available carboxylic acid derivatives []. This approach offers advantages such as broad functional group tolerance, mild reaction conditions, and scalability, making it a promising alternative to traditional methods.

Q3: Has Suberanilic Acid itself demonstrated any biological activity?

A: While Suberanilic Acid is primarily known as a precursor to Vorinostat, research indicates that a derivative, N-hydroxy-N'-phenyloctanediamide, synthesized from the methyl ester of Suberanilic Acid, exhibits potent inhibitory effects on the proliferation of AXC rat prostate cancer cells in vitro []. This finding suggests potential biological activity associated with Suberanilic Acid derivatives, warranting further investigation.

Q4: Are there any known immunological reactions associated with Suberanilic Acid or its derivatives?

A: Research dating back to the early 20th century indicates that azoproteins derived from Suberanilic Acid, along with similar compounds like adipanilic and succinanilic acids, elicited specific precipitin reactions with corresponding immune sera []. These findings highlight the potential for Suberanilic Acid and its derivatives to interact with the immune system, a factor to consider in drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.